molecular formula C20H30ClFN6O3 B1667790 Brifentanil hydrochloride CAS No. 117268-95-8

Brifentanil hydrochloride

Cat. No. B1667790
M. Wt: 456.9 g/mol
InChI Key: VHXNDLUDRKRBCQ-KALLACGZSA-N
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Description

Brifentanil, also known as A-3331, is an opioid analgesic that is an analogue of fentanyl . It was developed in the early 1990s . The effects of brifentanil are very similar to those of alfentanil, with strong but short-lasting analgesia and sedation, and particularly notable itching and respiratory depression .


Synthesis Analysis

The synthesis of Brifentanil and other fentanyl analogues has been described in the literature . The general three-step strategy produced a panel of four fentanyls in excellent yields (73–78%) along with their more commonly encountered hydrochloride and citric acid salts .


Molecular Structure Analysis

The molecular formula of Brifentanil is C20H29FN6O3 . The IUPAC name is N-[(3R,4S)-1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-3-methylpiperidin-4-yl]-N-(2-fluorophenyl)-2-methoxyacetamide .

Scientific Research Applications

Opioid Receptor Agonism and Anesthesia

Brifentanil hydrochloride, as part of the 4-anilidopiperidine class of opioids, primarily functions as a micro-opioid receptor agonist. A notable application of this compound is in anesthesia, particularly in elective surgeries like craniotomies. For example, a study compared the use of remifentanil, a similar compound, with fentanyl during elective supratentorial craniotomy for space-occupying lesions, highlighting the utility of such opioids in specific surgical settings (Guy et al., 1997).

Pharmacological Evaluation for Analgesic Potency

Brifentanil hydrochloride has been evaluated for its analgesic potency and duration of action. A study described the synthesis and intravenous analgesic activity of various piperidine analogs, including brifentanil, and its potential for use in short surgical procedures due to its short duration of action (Lalinde et al., 1990).

Pharmacokinetics in Animal Models

The pharmacokinetics of brifentanil hydrochloride has also been a subject of research. One study developed a method for rapid analysis of [3H]brifentanil extracted from rat serum, showing its application in pharmacokinetic studies and in vivo metabolite detection (Kvalo et al., 1991).

Future Directions

There are many possibilities for future development of fentanyl-related compounds like Brifentanil with novel biological activity profiles . In particular, ligands with mixed mu and delta opioid receptor activities, multivalent derivatives for use in cases of prolonged and neuropathic pain states .

properties

IUPAC Name

N-[(3S,4R)-1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-3-methylpiperidin-4-yl]-N-(2-fluorophenyl)-2-methoxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN6O3.ClH/c1-4-25-20(29)26(23-22-25)12-11-24-10-9-17(15(2)13-24)27(19(28)14-30-3)18-8-6-5-7-16(18)21;/h5-8,15,17H,4,9-14H2,1-3H3;1H/t15-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXNDLUDRKRBCQ-KPVRICSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)N(N=N1)CCN2CC[C@H]([C@H](C2)C)N(C3=CC=CC=C3F)C(=O)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClFN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101345-71-5 (Parent)
Record name Brifentanil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117268958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brifentanil hydrochloride

CAS RN

117268-95-8
Record name Brifentanil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117268958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRIFENTANIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT60LNZ8I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Fouchard, P Marchand, G Le Baut… - …, 2001 - thieme-connect.com
A series of (indol-3-yl)alkylamides was synthesized and evaluated for analgesic activity. Two N-(pyridin-4-yl)acetamides, compounds 24 and 25, bearing benzyl or 4-fluorobenzyl …
Number of citations: 4 www.thieme-connect.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

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